[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl](4-nitrophenyl)methanone
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Overview
Description
Piperidine,4-(2-benzothiazolyl)-1-(4-nitrobenzoyl)-(9ci) is a complex organic compound that features a piperidine ring substituted with benzothiazole and nitrobenzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine,4-(2-benzothiazolyl)-1-(4-nitrobenzoyl)-(9ci) typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzothiazole Group: This step might involve the reaction of the piperidine derivative with benzothiazole under specific conditions.
Addition of the Nitrobenzoyl Group: The final step could involve the acylation of the intermediate compound with a nitrobenzoyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Piperidine,4-(2-benzothiazolyl)-1-(4-nitrobenzoyl)-(9ci) can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to convert nitro groups to amines.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst might be used.
Substitution: Reagents like halogens or alkylating agents could be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, Piperidine,4-(2-benzothiazolyl)-1-(4-nitrobenzoyl)-(9ci) might be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound could be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound might be investigated for their potential as therapeutic agents.
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Piperidine,4-(2-benzothiazolyl)-1-(4-nitrobenzoyl)-(9ci) would depend on its specific interactions with biological targets. This might involve binding to enzymes or receptors, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds with similar piperidine structures.
Benzothiazole Derivatives: Compounds containing the benzothiazole moiety.
Nitrobenzoyl Compounds: Compounds featuring the nitrobenzoyl group.
Uniqueness
The uniqueness of Piperidine,4-(2-benzothiazolyl)-1-(4-nitrobenzoyl)-(9ci) lies in its specific combination of functional groups, which might confer unique chemical and biological properties.
Properties
Molecular Formula |
C19H17N3O3S |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C19H17N3O3S/c23-19(14-5-7-15(8-6-14)22(24)25)21-11-9-13(10-12-21)18-20-16-3-1-2-4-17(16)26-18/h1-8,13H,9-12H2 |
InChI Key |
LKUPLVZMWOTDQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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